molecular formula C14H13ClNNaO7 B1428474 6-Chloro-3-indolyl beta-D-glucuronide sodium salt CAS No. 216971-56-1

6-Chloro-3-indolyl beta-D-glucuronide sodium salt

Cat. No.: B1428474
CAS No.: 216971-56-1
M. Wt: 365.7 g/mol
InChI Key: CJBOHCDHSUOGKP-CYRSAHDMSA-M
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Description

6-Chloro-3-indolyl beta-D-glucuronide sodium salt is a biochemical reagent widely used in scientific research. It is a chromogenic substrate for beta-glucuronidase, an enzyme that hydrolyzes glucuronides. This compound is particularly valuable in molecular biology and biochemistry for detecting beta-glucuronidase activity, which produces a color change upon enzymatic reaction .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt typically involves the reaction of 6-chloroindole with beta-D-glucuronic acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-indolyl beta-D-glucuronide sodium salt primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This hydrolysis results in the cleavage of the glucuronide moiety, producing 6-chloro-3-indole and D-glucuronic acid .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-glucuronidase enzyme under physiological conditions (pH 7.0-7.5, 37°C). The reaction can be monitored by the appearance of a color change, indicating the formation of the hydrolysis products .

Major Products Formed

The major products formed from the hydrolysis of this compound are 6-chloro-3-indole and D-glucuronic acid .

Scientific Research Applications

6-Chloro-3-indolyl beta-D-glucuronide sodium salt is extensively used in various scientific research fields:

Comparison with Similar Compounds

6-Chloro-3-indolyl beta-D-glucuronide sodium salt is unique due to its specific chromogenic properties and sensitivity to beta-glucuronidase. Similar compounds include:

    5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: Produces a blue color upon hydrolysis.

    5-Bromo-6-chloro-3-indolyl beta-D-glucuronide cyclohexylammonium salt: Produces a magenta color upon hydrolysis

These compounds differ in their chromogenic properties, making them suitable for different applications based on the desired colorimetric response.

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO7.Na/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-4,9-12,14,16-19H,(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBOHCDHSUOGKP-CYRSAHDMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClNNaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-indolyl beta-D-glucuronide sodium salt
Reactant of Route 2
6-Chloro-3-indolyl beta-D-glucuronide sodium salt
Reactant of Route 3
6-Chloro-3-indolyl beta-D-glucuronide sodium salt
Reactant of Route 4
6-Chloro-3-indolyl beta-D-glucuronide sodium salt
Reactant of Route 5
6-Chloro-3-indolyl beta-D-glucuronide sodium salt
Reactant of Route 6
6-Chloro-3-indolyl beta-D-glucuronide sodium salt

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